

# Impact of iron concentration on Cefiderocol antimicrobial susceptibility testing

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## Compound of Interest

Compound Name: Cefiderocol

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## Technical Support Center: Cefiderocol Antimicrobial Susceptibility Testing

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of iron concentration on **Cefiderocol** antimicrobial susceptibility testing (AST).

### Frequently Asked Questions (FAQs)

Q1: Why is the iron concentration in the growth medium critical for **Cefiderocol** AST?

A1: **Cefiderocol** is a siderophore cephalosporin that utilizes the bacteria's own iron uptake systems to enter the periplasmic space.<sup>[1][2][3]</sup> In iron-depleted environments, Gram-negative bacteria upregulate their iron transport systems, leading to increased uptake of **Cefiderocol** and thus, accurate susceptibility results that reflect its in vivo activity.<sup>[4][5][6]</sup> Conversely, in iron-rich media, these transport systems are downregulated, which can lead to falsely elevated Minimum Inhibitory Concentration (MIC) values and incorrect resistance profiling.<sup>[1][6]</sup>

Q2: What are the recommended media for **Cefiderocol** AST?

A2: The choice of media depends on the testing method:

- Broth Microdilution (BMD): Iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) is the reference method recommended by both the Clinical and Laboratory Standards

Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][4][7] The iron concentration in ID-CAMHB should be  $\leq 0.03 \mu\text{g/mL}$ . [4][8][9]

- Disk Diffusion (DD): Standard Mueller-Hinton agar (MHA) is recommended.[1][2][10] Iron is thought to be sufficiently bound in the agar, mimicking an iron-depleted state, so no special iron-depleted MHA is required.[1][11]

Q3: Are there commercial methods available for **Cefiderocol** AST?

A3: Yes, several commercial methods are available, including broth microdilution panels (e.g., ComASP®, Sensititre®) and MIC test strips.[3][10][12] However, it is crucial to note that the accuracy and reproducibility of these methods can be variable and may be impacted by factors like iron concentration and inoculum preparation.[3][10] Some commercial panels include an iron chelator in the **Cefiderocol**-containing wells to create the necessary iron-depleted conditions.[1]

Q4: What is the "trailing effect" and how does it affect **Cefiderocol** MIC readings?

A4: The trailing effect, also known as the "Eagle effect," refers to the observation of reduced but persistent bacterial growth over a range of antibiotic concentrations, making the determination of a clear MIC endpoint difficult.[4][13] This phenomenon has been noted with **Cefiderocol** testing, particularly for species like *Acinetobacter baumannii*. [3][14] Refined reading guidelines have been incorporated into the CLSI M100 document to help standardize the interpretation of MIC endpoints when trailing is observed.[4]

## Troubleshooting Guide

Issue	Potential Cause(s)	Recommended Action(s)
Elevated Cefiderocol MICs in Broth Microdilution	1. Inadequate iron depletion of the Mueller-Hinton broth.[1][6]2. Use of standard CAMHB instead of ID-CAMHB.[1][7]3. Variability in the source of Mueller-Hinton broth.[4]4. Inoculum preparation variability.[9][10]	1. Ensure the iron chelation process is performed correctly and for the recommended duration (e.g., 6 hours).[4] It is strongly recommended to measure the residual iron concentration after chelation to confirm it is $\leq 0.03 \mu\text{g/mL}$ . [9]2. Strictly use ID-CAMHB for Cefiderocol broth microdilution as per CLSI and EUCAST guidelines.[2][7]3. For consistency, consider using ID-CAMHB prepared from BD-BBL or BD-Difco Mueller-Hinton broth, which have shown good correlation with in vivo efficacy.[4]4. Use a standardized inoculum preparation method, such as an automated nephelometer, and perform colony counts to ensure consistency.[9]
Poor Reproducibility of MIC or Disk Diffusion Results	1. Inconsistent iron content in prepared ID-CAMHB batches.[9]2. Variability in inoculum density.[9][10]3. Subjective interpretation of endpoints, especially with the trailing effect.[3][4]4. Differences between commercial testing methods and the reference broth microdilution.[3]	1. Validate each new batch of ID-CAMHB by measuring the iron concentration.[9]2. Adhere strictly to standardized inoculum preparation procedures.[9]3. Follow the refined reading guidelines provided in the CLSI M100 document for interpreting trailing endpoints.[4]4. If discrepancies are observed, consider confirming results

with the reference ID-CAMHB broth microdilution method.[\[15\]](#)

Colonies within the Zone of Inhibition in Disk Diffusion

1. This can be a characteristic of Cefiderocol disk diffusion tests for some isolates.[\[1\]](#)

1. Interpret the zone diameter based on the clear, colony-free zone, as illustrated in guidelines.[\[1\]](#) 2. For *A. baumannii* complex, CLSI recommends confirming disk zone diameters of  $\leq 14$  mm with an MIC method due to the potential for discrepant results.[\[9\]](#)[\[15\]](#)

## Experimental Protocols

### Preparation of Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB)

This protocol is based on the method described by the Clinical and Laboratory Standards Institute (CLSI).[\[1\]](#)[\[16\]](#)

Materials:

- Mueller-Hinton Broth (MHB) powder (e.g., BD-BBL, BD-Difco)[\[4\]](#)
- Chelex® 100 resin (Bio-Rad)
- Reagent grade water
- Stock solutions of  $\text{CaCl}_2$  and  $\text{MgCl}_2$
- Filter sterilization unit (0.22  $\mu\text{m}$ )
- pH meter

Procedure:

- Prepare MHB: Prepare Mueller-Hinton Broth according to the manufacturer's instructions.
- Chelation: Add 100 g of Chelex® 100 resin to 1 liter of the prepared MHB. Stir gently for an extended period (e.g., 6 hours) at room temperature to allow for iron chelation.[4]
- Filtration: Remove the Chelex® 100 resin by filtration.
- Cation Re-supplementation: Adjust the concentrations of calcium and magnesium to the CLSI-recommended levels for cation-adjusted Mueller-Hinton broth (typically 20-25 mg/L  $\text{Ca}^{2+}$  and 10-12.5 mg/L  $\text{Mg}^{2+}$ ).
- pH Adjustment: Adjust the pH of the ID-CAMHB to 7.2-7.4.
- Sterilization: Sterilize the final ID-CAMHB by filtration through a 0.22  $\mu\text{m}$  filter.
- Quality Control: It is highly recommended to measure the final iron concentration of the prepared ID-CAMHB to ensure it is  $\leq 0.03 \mu\text{g/mL}$ .[9]

## Cefiderocol Broth Microdilution (BMD) Protocol

### Materials:

- Prepared sterile ID-CAMHB
- **Cefiderocol** stock solution
- 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland (approximately  $1.5 \times 10^8$  CFU/mL)

### Procedure:

- Prepare **Cefiderocol** Dilutions: Perform serial twofold dilutions of **Cefiderocol** in ID-CAMHB in the microtiter plates to achieve the desired final concentration range.
- Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in ID-CAMHB to achieve a final inoculum density of approximately  $5 \times 10^5$  CFU/mL in each well.

- Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension.
- Incubation: Incubate the plates at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  for 16-20 hours in ambient air.
- Reading the MIC: Determine the MIC as the lowest concentration of **Cefiderocol** that completely inhibits visible growth. For trailing endpoints, refer to the CLSI M100 guidelines for interpretation.<sup>[4]</sup>

## Data Presentation

Table 1: Impact of Iron Content on **Cefiderocol** MICs ( $\mu\text{g/mL}$ )

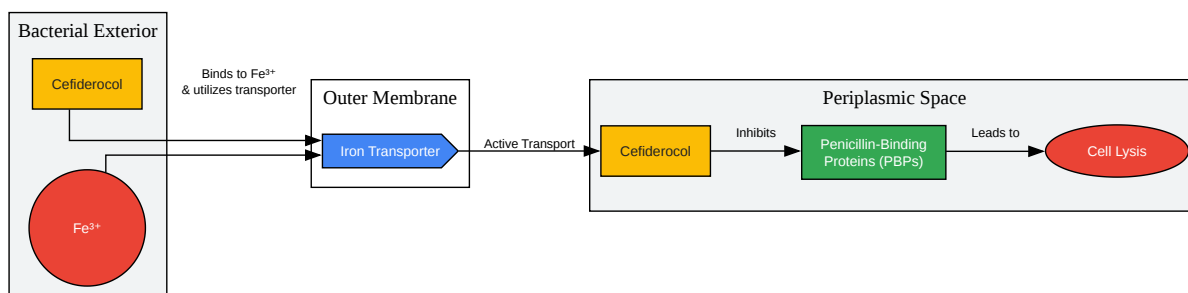
Organism	Standard CAMHB ( $>0.03 \mu\text{g/mL}$ Iron)	Iron-Depleted CAMHB ( $\leq 0.03 \mu\text{g/mL}$ Iron)	Reference
Enterobacterales	Higher MICs	Lower MICs	<sup>[1]</sup>
<i>Pseudomonas aeruginosa</i>	Higher MICs	Lower MICs	<sup>[1]</sup>
<i>Acinetobacter baumannii</i>	Higher MICs	Lower MICs	<sup>[1]</sup>
<i>Stenotrophomonas maltophilia</i>	Less pronounced difference	Lower MICs	<sup>[1]</sup>

Table 2: CLSI and EUCAST Breakpoints for **Cefiderocol** ( $\mu\text{g/mL}$ )

Organism	CLSI (S/I/R)	EUCAST (S/R)	Reference
Enterobacterales	$\leq 4$ / 8 / $\geq 16$	$\leq 2$ / $> 2$	[7][8][17]
Pseudomonas aeruginosa	$\leq 4$ / 8 / $\geq 16$	$\leq 2$ / $> 2$	[16][17]
Acinetobacter baumannii complex	$\leq 4$ / 8 / $\geq 16$	PK/PD Breakpoint: S $\leq 2$	[1][6][16]
Stenotrophomonas maltophilia	$\leq 2$ / 4 / $\geq 8$	PK/PD Breakpoint: S $\leq 2$ (for isolates with MICs $\leq 0.5$ $\mu\text{g/mL}$ )	[1][8]

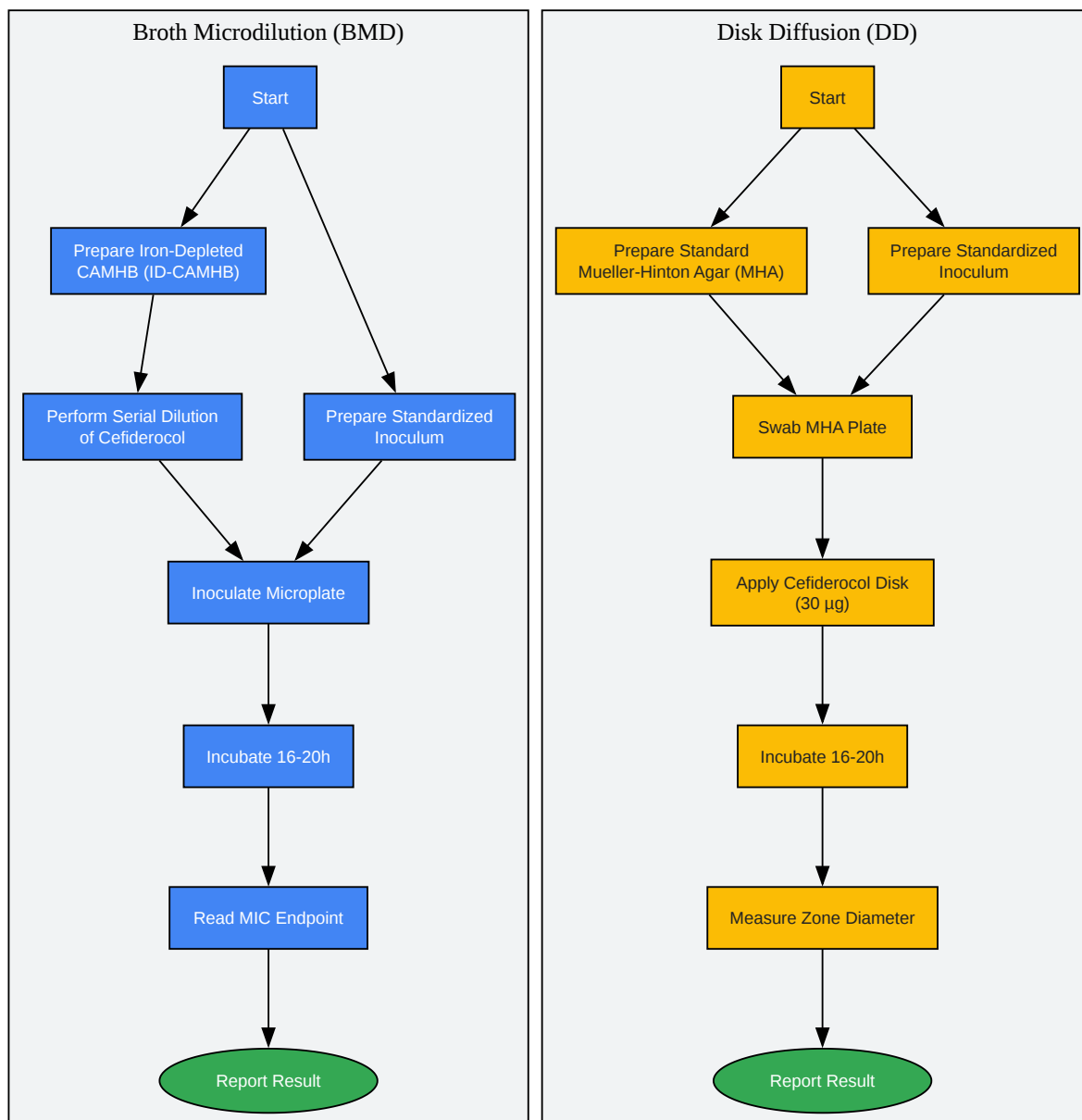
S=Susceptible, I=Intermediate, R=Resistant. Breakpoints are subject to change; always refer to the latest CLSI M100 and EUCAST breakpoint tables.

## Visualizations



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Caption: **Cefiderocol** uptake mechanism in Gram-negative bacteria.



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Caption: Workflow for **Cefiderocol** AST methods.



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